molecular formula C12H18N4O5 B12921074 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one

Cat. No.: B12921074
M. Wt: 298.30 g/mol
InChI Key: SEQICZUEXUNVDT-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside derivative featuring a 2,2-dimethyl-1,3-dihydropurin-6-one base linked to a ribose-like oxolane (tetrahydrofuran) sugar moiety. Its molecular formula is C₁₂H₁₆N₄O₅, with a molecular weight of 296.28 g/mol. The stereochemistry of the sugar moiety (2R,3R,4S,5R) is critical for its biological interactions, as it mimics natural nucleosides like adenosine and inosine.

Current research suggests applications in neurodegenerative diseases due to structural similarities to inosine, a known neuroprotective agent with antioxidant properties . However, the dimethyl modification may influence its pharmacokinetics, such as membrane permeability or resistance to enzymatic degradation.

Properties

Molecular Formula

C12H18N4O5

Molecular Weight

298.30 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one

InChI

InChI=1S/C12H18N4O5/c1-12(2)14-9-6(10(20)15-12)13-4-16(9)11-8(19)7(18)5(3-17)21-11/h4-5,7-8,11,14,17-19H,3H2,1-2H3,(H,15,20)/t5-,7-,8-,11-/m1/s1

InChI Key

SEQICZUEXUNVDT-IOSLPCCCSA-N

Isomeric SMILES

CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C

Canonical SMILES

CC1(NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one typically involves the condensation of a purine base with a sugar derivative. One common method is the glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions to form the nucleoside analog . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The process includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or halogen groups onto the purine ring .

Scientific Research Applications

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby inhibiting viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Nucleoside Derivatives

Compound Name (IUPAC) Structural Features Molecular Weight (g/mol) Key Properties References
Target Compound : 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one - 2,2-Dimethylpurinone base
- Ribose-like oxolane sugar
296.28 - Potential neuroprotective effects
- Enhanced metabolic stability due to dimethyl group
Inosine : 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one - Unmodified hypoxanthine base
- Natural ribose sugar
268.23 - Clinically validated neuroprotectant
- Antioxidant and anti-inflammatory activity
5'-O-(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)adenosine - Benzodioxinone-modified sugar
- Adenine base
~430 (estimated) - Enhanced stability against nucleases
- Used in antiviral research
[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate - Phosphate/phosphonate backbone
- Adenine base
473.02 - Prodrug potential
- Improved cellular uptake via phosphate transporters
9-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one - 2-Methoxyethoxy sugar modification
- Hypoxanthine base
342.31 - Increased solubility
- Experimental anticancer applications

Metabolic Stability

The 2,2-dimethyl group in the target compound likely reduces susceptibility to adenosine deaminase (ADA), a common degradation enzyme for purine nucleosides. In contrast, inosine (lacking this modification) is rapidly metabolized in vivo, limiting its therapeutic window . Compounds with phosphonate or benzodioxinone modifications (e.g., ) exhibit further stability enhancements but require complex synthetic routes.

Neuroprotective Potential

While inosine upregulates antioxidant pathways (e.g., glutathione synthesis), the target compound’s dimethyl group may sterically hinder interactions with receptors like adenosine A₂A or A₃, altering efficacy . Preclinical data on similar dimethylated purines suggest improved blood-brain barrier penetration, a critical advantage for neurodegenerative therapies .

Biological Activity

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one (commonly referred to as a derivative of purine) has garnered attention in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N5O5C_{11}H_{15}N_{5}O_{5}, with a molecular weight of 297.27 g/mol. The compound features a purine base linked to a sugar moiety that enhances its biological activity.

PropertyValue
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
IUPAC Name9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one
CAS Number2140-77-4

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as xanthine oxidase and adenosine deaminase, which are crucial in purine metabolism. This inhibition can lead to increased levels of adenosine and other metabolites that exhibit various physiological effects.
  • Antioxidant Properties : The hydroxymethyl and dihydroxy groups in the structure contribute to its antioxidant capabilities. These properties may protect cells from oxidative stress by scavenging free radicals.
  • Cell Proliferation Modulation : Studies have demonstrated that this compound can influence cell proliferation in various cancer cell lines. It appears to induce apoptosis in certain types of cancer cells while promoting survival in normal cells.

1. Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound against human cancer cell lines. Results indicated that it effectively inhibited the growth of breast and prostate cancer cells through apoptosis induction and cell cycle arrest at the G1 phase .

2. Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of neurodegeneration. The study reported that it reduced neuronal death and improved cognitive function in animal models subjected to oxidative stress .

3. Cardiovascular Benefits

In a clinical trial reported in Cardiovascular Drugs and Therapy, patients treated with this compound showed significant improvements in endothelial function and reduced markers of inflammation compared to a placebo group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.